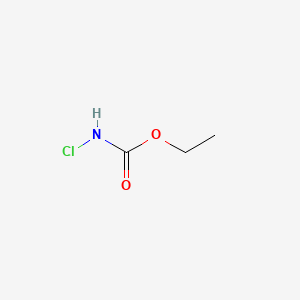

Ethyl chlorocarbamate

Description

Historical Trajectory of Ethyl Chloroformate as a Chemical Reagent

The synthesis of ethyl chloroformate is historically rooted in the reaction between phosgene (B1210022) and ethanol (B145695). multichemindia.comgoogle.com Industrial production methods have been refined over time to improve the purity and yield of the final product, for instance, by carrying out the reaction with atomized alcohol in a continuous flow system to better control reaction conditions. google.com

Its application in organic synthesis has a long history, particularly in reactions involving amines. The formation of carbamates from amines and ethyl chloroformate is a fundamental transformation that has been employed for decades. rutgers.eduorgsyn.org This reactivity also forms the basis of the von Braun reaction, where reagents like ethyl chloroformate are used for the N-dealkylation of tertiary amines, such as alkaloids like morphine and codeine, by forming a carbamate (B1207046) intermediate that can be subsequently hydrolyzed. nih.gov The early and continued use of ethyl chloroformate underscores its foundational importance as a reagent for manipulating amine functionalities and constructing key molecular scaffolds.

Foundational Principles Governing Ethyl Chloroformate Reactivity

The reactivity of ethyl chloroformate is analogous to that of other acyl chlorides and is dictated by its chemical structure: an electrophilic carbonyl carbon bonded to a chlorine atom, which acts as an effective leaving group, and an ethoxy group. wikipedia.org This arrangement facilitates nucleophilic acyl substitution as the primary reaction mechanism.

The principal reactions of ethyl chloroformate include:

Reaction with Amines: It reacts readily with primary and secondary amines to yield ethyl carbamates. wikipedia.orgontosight.ai This reaction is fundamental for installing the ethoxycarbonyl (EtOOC-) protecting group on an amine, a common strategy in multi-step synthesis, including peptide chemistry. multichemindia.commarketresearchintellect.com These reactions are typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.govwikipedia.org

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form carbonate esters. wikipedia.orgontosight.ai

Reaction with Carboxylic Acids: The reaction with carboxylates or carboxylic acids yields mixed carboxylic-carbonic anhydrides. vizagchemical.comwikipedia.org These mixed anhydrides are themselves activated species that can be used for subsequent acylation reactions.

Hydrolysis: Ethyl chloroformate hydrolyzes in the presence of water to form ethanol, carbon dioxide, and hydrochloric acid.

Other Synthetic Applications: It is also employed in more specialized transformations, such as the dehydration of primary nitro compounds to generate nitrile oxides and the conversion of ketones into β-keto esters, which are valuable precursors for synthesizing heterocyclic compounds like pyrazolones. sigmaaldrich.comnih.govresearchgate.net

| Reactant Type | Product | General Reaction Scheme |

|---|---|---|

| Amine (R₂NH) | Ethyl Carbamate | R₂NH + ClCO₂Et → R₂NCO₂Et + HCl |

| Alcohol (R'OH) | Ethyl Carbonate | R'OH + ClCO₂Et → R'OCO₂Et + HCl |

| Carboxylic Acid (R'COOH) | Mixed Anhydride (B1165640) | R'COOH + ClCO₂Et → R'C(O)OCOOEt + HCl |

Contemporary Significance and Interdisciplinary Scope of Research on Ethyl Chloroformate

The utility of ethyl chloroformate extends far beyond the traditional organic synthesis laboratory, finding significant application in numerous modern scientific and industrial fields. marketresearchintellect.com Its continued relevance is driven by its reliability, cost-effectiveness, and versatile reactivity.

Key contemporary areas of application include:

Pharmaceutical and Medicinal Chemistry: Ethyl chloroformate is a vital building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antibiotics and antiviral agents. marketresearchintellect.com It is used to create carbamate linkages in drug molecules and to protect amine groups during the complex synthesis of peptides and prodrugs. multichemindia.commarketresearchintellect.com Research has demonstrated its use in synthesizing β-keto esters as precursors for pyrazolones, a class of compounds investigated for antimicrobial and cytotoxic activities. nih.govresearchgate.net

Agrochemicals: In the agricultural sector, it serves as a key intermediate in the manufacture of pesticides, herbicides, and fungicides. marketresearchintellect.com Its reactivity allows for the construction of the complex molecular architectures required for modern crop protection agents that help enhance crop yields. marketresearchintellect.com

Analytical Chemistry: A significant modern application is its use as a derivatizing agent for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. wikipedia.org Ethyl chloroformate rapidly converts polar, non-volatile metabolites—such as amino acids, organic acids, and phenols—into more volatile and less polar ethyl ester and carbamate derivatives. wikipedia.orgscispace.com This technique is instrumental in the field of metabonomics for profiling metabolic changes in biological systems and for the biomonitoring of human exposure to industrial chemicals. scispace.comnih.gov

Materials Science and Polymer Chemistry: The reagent is used in the manufacturing of specialty polymers, resins, and high-performance coatings. marketresearchintellect.com Formulations based on ethyl chloroformate can enhance the durability and resistance of materials to heat and chemicals. multichemindia.commarketresearchintellect.com In nanoscience, it has been used to develop flexible strategies for generating nanometer-scale templates through a technique known as dip-pen nanolithography. sigmaaldrich.com

| Field | Specific Application | Reference |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs (antibiotics, antivirals), peptide synthesis, prodrug formulation. | multichemindia.commarketresearchintellect.com |

| Agrochemicals | Production of pesticides, herbicides, and fungicides. | marketresearchintellect.com |

| Analytical Chemistry | Derivatization agent for GC-MS analysis of metabolites (metabonomics). | wikipedia.orgscispace.comnih.gov |

| Materials Science | Manufacturing of specialty resins, coatings, and nanolithography templates. | marketresearchintellect.comsigmaaldrich.com |

| Organic Synthesis | Protecting group for amines, synthesis of carbonates, anhydrides, and β-keto esters. | vizagchemical.comwikipedia.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

16844-21-6 |

|---|---|

Molecular Formula |

C3H6ClNO2 |

Molecular Weight |

123.54 g/mol |

IUPAC Name |

ethyl N-chlorocarbamate |

InChI |

InChI=1S/C3H6ClNO2/c1-2-7-3(6)5-4/h2H2,1H3,(H,5,6) |

InChI Key |

ICDQOGMPYSAZFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Chloroformate and Its Derivatives

Established Industrial and Laboratory Preparation Routes for Ethyl Chloroformate

The primary methods for synthesizing ethyl chloroformate involve the reaction of ethanol (B145695) with phosgene (B1210022), a process that has been refined for both industrial and laboratory scales.

Synthesis via Phosgenation of Ethanol

The most established method for producing ethyl chloroformate is the reaction of anhydrous ethanol with phosgene (COCl₂). nih.gov This reaction is typically performed at low temperatures to control its exothermicity and to prevent the formation of by-products.

The chemical equation for this reaction is: COCl₂ + CH₃CH₂OH → ClCO₂CH₂CH₃ + HCl

In a common laboratory and industrial procedure, phosgene is passed into absolute ethanol while maintaining the temperature below 10°C. prepchem.com This low temperature is critical to minimize the formation of diethyl carbonate, which can occur if the temperature rises. prepchem.com The hydrochloric acid (HCl) evolved during the reaction remains dissolved at this temperature, allowing for accurate monitoring of the phosgene addition by weight. prepchem.com After the reaction is complete, the mixture is typically washed with ice water to remove any excess ethanol and the dissolved HCl. The resulting ethyl chloroformate is then dried and purified by distillation. prepchem.com Yields for this process are generally high, often in the range of 90% to 98%. prepchem.comgoogle.com An alternative setup involves adding the alcohol to a solution of phosgene in a liquid chloroformate, using the vaporization of phosgene to control the reaction temperature. google.com

Table 1: Reaction Parameters for Phosgenation of Ethanol

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Anhydrous Ethanol, Phosgene | Ensures the desired reaction proceeds without water interference. |

| Temperature | Below 10°C | Minimizes the formation of the by-product diethyl carbonate. prepchem.com |

| Molar Ratio | Molar excess of phosgene | Often used to ensure complete conversion of the alcohol. nih.gov |

| Work-up | Ice water wash, drying, distillation | Removes impurities and purifies the final product. prepchem.com |

| Typical Yield | 90-98% | Reflects an efficient and well-established industrial process. prepchem.comgoogle.com |

Exploration of Alternative Synthetic Pathways

While phosgenation is the dominant method, research into alternative pathways is driven by the need for safer and more environmentally friendly processes. marketresearchintellect.com One notable alternative involves replacing the highly hazardous phosgene gas with a solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). justia.com Triphosgene serves as a safer source of phosgene, which is generated in situ. The process involves adding a solution of an alcohol to a mixture of triphosgene, a catalyst (like dimethyl formamide), and a base in an organic solvent. justia.com This method is applicable for preparing a wide variety of alkyl and aryl chloroformates in excellent yields under mild conditions (0°C to ambient temperature). justia.com

The chemical industry is also exploring greener and more sustainable methods, focusing on catalytic processes that reduce waste and energy-efficient reaction pathways to lessen the environmental impact of production. marketresearchintellect.comacs.org

Synthesis of Ethyl Chloroformate Analogues and Structurally Related Compounds

The synthetic principles applied to ethyl chloroformate can be extended to create a variety of structurally related compounds with different functional properties.

Regioselective Chlorination of Ethyl Chloroformate to Monochloroethyl Chloroformates

Ethyl chloroformate can be further functionalized through chlorination to produce monochloroethyl chloroformates. A method has been developed for the concurrent production of 1-chloroethyl chloroformate and 2-chloroethyl chloroformate through the free-radical initiated chlorination of ethyl chloroformate. google.com This reaction is typically conducted in the rectifying zone of a distillation reactor. google.com

The process involves introducing molecular chlorine into the reactor containing ethyl chloroformate, usually in the presence of an organic free-radical initiator. google.com The molar ratio of chlorine to ethyl chloroformate can be varied, but often falls within the range of 0.4:1 to 1:1, with 0.5:1 to 0.9:1 being preferred to achieve the desired degree of chlorination. google.com This method allows for the synthesis of these chlorinated analogues, which serve as valuable chemical intermediates.

Preparation of Chloroformate Esters with Varied Alkyl and Aryl Substituents

The general method of reacting an alcohol or a phenol (B47542) with phosgene is broadly applicable to synthesize a wide array of chloroformate esters. nih.gov The stability of the resulting chloroformate is dependent on the nature of the alkyl or aryl group. nih.gov Aryl and primary alkyl chloroformates are generally more stable than their secondary or tertiary alkyl counterparts. nih.gov

The synthesis can be adapted for various substituents. For instance, aryl chloroformates are prepared by reacting phenols with phosgene, often in the presence of an organic phosphorus compound as a catalyst at elevated temperatures (60° to 180° C). google.com The use of triphosgene also provides a versatile and milder route for the preparation of chloroformates from a diverse range of alcohols, including linear or branched alkyl, cycloalkyl, and arylalkyl alcohols, as well as substituted and unsubstituted aryl alcohols (phenols). justia.com Cross-coupling reactions of chloroformates with organocopper reagents, derived from Grignard reagents, also provide a straightforward method for synthesizing various esters. researchgate.net

Table 2: Examples of Chloroformate Esters from Varied Alcohols and Phenols

| Starting Alcohol/Phenol | Resulting Chloroformate | Reference |

|---|---|---|

| Methanol (B129727) | Methyl chloroformate | nih.govgoogle.com |

| Isopropanol | Isopropyl chloroformate | nih.govgoogle.com |

| n-Butanol | n-Butyl chloroformate | nih.gov |

| Ethylene (B1197577) chlorohydrin | 2-Chloroethyl chloroformate | google.com |

| Phenol | Phenyl chloroformate | nih.govgoogle.com |

| Benzyl (B1604629) alcohol | Benzyl chloroformate | nih.gov |

| β-Butoxyethanol | 2-Butoxyethyl chloroformate | google.com |

Elucidation of Reaction Mechanisms Involving Ethyl Chloroformate

Nucleophilic Acyl Substitution Pathways

The carbonyl carbon of ethyl chloroformate is electrophilic and thus susceptible to attack by nucleophiles. The subsequent substitution of the chloride leaving group is the cornerstone of its reactivity. The general mechanism follows a two-step addition-elimination pathway, which can be influenced by various factors such as the nature of the nucleophile, solvent, and catalysts.

Kinetics and Mechanisms of Urethane (B1682113) (Carbamate) Formation with Amines

The reaction between ethyl chloroformate and amines to form urethanes is a widely utilized transformation. The kinetics and mechanism of this reaction have been the subject of detailed studies.

The formation of urethanes from ethyl chloroformate and amines proceeds through a classic two-step addition-elimination mechanism. rsc.orgchemguide.co.ukshout.education In the initial step, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. chemguide.co.ukshout.educationchemguide.co.uk This addition leads to the formation of a tetrahedral intermediate. chemistrysteps.com Subsequently, in the elimination step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. chemguide.co.ukshout.educationchemguide.co.uk A final deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the stable urethane product and an ammonium (B1175870) salt. chemguide.co.ukshout.education

In practice, a base is often added to neutralize the hydrogen chloride produced, preventing the protonation of the starting amine. chemguide.co.uk

The rate of urethane formation is significantly influenced by the electronic and steric nature of the substituents on the amine. Studies on the reaction of ethyl chloroformate with substituted anilines have provided valuable insights into these effects. rsc.org

Electron-donating groups on the aniline (B41778) ring increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of the initial nucleophilic attack. ucsb.edulibretexts.org Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, leading to a slower reaction rate. ucsb.edulibretexts.org This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants. rsc.org

Kinetic studies have revealed that the rate-determining step of the reaction can shift depending on the nature of the substituent. For anilines with electron-w_ithdrawing groups, the nucleophilic attack of the amine on the ethyl chloroformate is the slow step. rsc.org For aniline itself and anilines bearing electron-releasing substituents, the elimination of the chloride ion from the tetrahedral intermediate becomes the rate-determining step. rsc.org

| Substituent on Aniline | Relative Rate of Reaction | Rate-Determining Step |

| Electron-Withdrawing | Slower | Nucleophilic Attack |

| Electron-Donating | Faster | Chloride Ion Elimination |

This shift in the rate-determining step highlights the intricate balance of electronic effects that govern the reaction pathway.

Mechanisms of Carbonate Ester Formation from Alcohols

Ethyl chloroformate reacts with alcohols in the presence of a base to form mixed carbonate esters. This reaction also proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as the nucleophile, attacks the carbonyl carbon of the ethyl chloroformate. The presence of a base, such as pyridine (B92270), is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. wikipedia.orggoogle.com

This method is a common and efficient way to synthesize unsymmetrical carbonate esters.

Formation of Carboxylic Acid Anhydrides and Esters

Ethyl chloroformate is a key reagent in the "mixed anhydride" method for activating carboxylic acids, which facilitates the formation of esters and amides. google.comhighfine.comgoogleapis.com

This process involves the reaction of a carboxylic acid with ethyl chloroformate in the presence of a tertiary amine, such as triethylamine (B128534), to form a mixed carboxylic-carbonic anhydride (B1165640). google.comgoogleapis.comresearchgate.net This mixed anhydride is a highly reactive acylating agent.

The formation of the mixed anhydride proceeds as follows: R-COOH + Et₃N → R-COO⁻ Et₃NH⁺ R-COO⁻ Et₃NH⁺ + ClCO₂Et → R-CO-O-CO₂Et + Et₃NH⁺Cl⁻

This reactive intermediate can then be treated with a nucleophile, such as an alcohol or an amine, to form the corresponding ester or amide. google.comgoogleapis.com The attack of the nucleophile can occur at either the carboxylic carbonyl or the carbonic carbonyl of the mixed anhydride. Generally, for synthetic utility, attack at the carboxylic carbonyl is desired.

Ethyl chloroformate, in conjunction with pyridine, can be used to mediate the esterification of carboxylic acids, even in aqueous environments. nih.govacs.org This is particularly valuable in biological and related chemistries where anhydrous conditions are not always feasible. nih.gov

The mechanism in this pyridine-catalyzed reaction involves the formation of a highly reactive N-acylpyridinium intermediate. nih.govacs.org Pyridine acts as a nucleophilic catalyst, attacking the ethyl chloroformate to form an acylpyridinium species, which then readily reacts with the carboxylate. The resulting activated acyl species is then susceptible to nucleophilic attack by the alcohol.

Recent studies have shown that the reaction proceeds through the continual formation of this N-acylpyridinium intermediate, which is then decomposed through several reaction channels to yield the final ester product. nih.govacs.org The understanding of this mechanism allows for the application of this esterification method in a variety of laboratory and industrial settings. nih.gov Pyridine serves a dual role as both a nucleophilic catalyst and a base to neutralize the generated HCl. stackexchange.comechemi.com

Role of N-Acylpyridinium Intermediates

The reaction of ethyl chloroformate with pyridine leads to the formation of a reactive N-acylpyridinium intermediate. This intermediate plays a crucial role in subsequent reactions, such as the esterification of carboxylic acids in aqueous media acs.org. The mechanism involves the nucleophilic activation of the chloroformate by pyridine nih.gov. This process is rapid, with pyridine reacting swiftly with the acyl chloride functionality to form a pyridinium (B92312) salt researchgate.net.

In esterification reactions, the process is understood to proceed through the continual formation of the N-acylpyridinium intermediate, which then undergoes decomposition through several reaction channels to yield the final ester product acs.org. The proposed mechanism suggests that the pyridinium carbamate (B1207046) intermediate is susceptible to nucleophilic substitution by chloride ions at the carboxyl position, which generates the target alkyl chlorides with an inversion of stereochemistry. This reaction regenerates pyridine, which acts as a nucleophilic promoter, and releases carbon dioxide nih.gov. The presence of pyridine, if introduced too early in a polymerization reaction involving a bifunctional monomer with both acid chloride and chloroformate groups, can be problematic. It can react with the more reactive acid chloride group to form a less reactive pyridinium salt, thereby hindering the desired polymerization with a diol researchgate.net.

Solvolytic Mechanisms of Ethyl Chloroformate

The solvolysis of ethyl chloroformate is characterized by the operation of two competing reaction channels, the balance of which is highly dependent on the properties of the solvent acs.orgresearchgate.net. These pathways are an addition-elimination mechanism, which is dominant in less ionizing and more nucleophilic solvents, and an ionization mechanism, which becomes significant in more ionizing and less nucleophilic environments acs.orgnih.gov.

Kinetic Analysis and Grunwald-Winstein Correlations

The kinetics of ethyl chloroformate solvolysis have been extensively analyzed using the extended (two-term) Grunwald-Winstein equation acs.orgresearchgate.net. This equation, log (k/kₒ) = lNₛ + mYₑₗ + c, correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (Nₛ) and solvent ionizing power (Yₑₗ) nih.govnih.gov. The parameters l and m represent the sensitivity of the reaction to changes in solvent nucleophilicity and ionizing power, respectively nih.govnih.gov.

For the solvolysis of ethyl chloroformate, the application of the Grunwald-Winstein equation requires the division of solvents into two groups, reflecting the dual mechanistic pathways nih.gov.

In less ionizing and more nucleophilic solvents , the reaction is best described by an addition-elimination pathway.

In more ionizing and least nucleophilic solvents , such as those containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), an ionization mechanism is more prominent acs.orgnih.gov.

The calculated sensitivities for these two pathways are summarized in the table below.

Grunwald-Winstein Parameters for Ethyl Chloroformate Solvolysis

| Reaction Channel | Sensitivity to Solvent Nucleophilicity (l) | Sensitivity to Solvent Ionizing Power (m) | Reference |

|---|---|---|---|

| Addition-Elimination | 1.56 | 0.55 | acs.orgresearchgate.netresearchgate.net |

| Ionization | 0.69 | 0.82 | acs.orgresearchgate.netresearchgate.net |

The high l value and moderate m value for the addition-elimination channel are characteristic of a bimolecular process where bond formation to the nucleophilic solvent is significant in the transition state acs.org. Conversely, the lower l value and higher m value for the ionization channel indicate a process with more unimolecular character, where charge separation is more developed in the transition state, and there is appreciable nucleophilic solvation of the developing acylium ion acs.orgresearchgate.netresearchgate.net.

Mechanistic Duality: Ionization versus Nucleophilic Attack

The solvolysis of ethyl chloroformate exemplifies a mechanistic duality, shifting between a bimolecular addition-elimination (nucleophilic attack) pathway and a unimolecular ionization pathway depending on the solvent environment acs.orgnih.gov.

The addition-elimination channel dominates in most solvents. This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. This step is typically rate-determining nih.govmdpi.com. The subsequent elimination of the chloride ion and a proton yields the final product. A solvent deuterium (B1214612) isotope effect (kₘₑₒₖ/kₘₑₒₐ) of 2.22 for the methanolysis of ethyl chloroformate supports a mechanism involving general-base catalysis by a second methanol (B129727) molecule assisting the nucleophilic attack nih.gov.

The ionization channel becomes the principal reaction pathway only in the most ionizing and least nucleophilic solvents, such as formic acid, 100% and 97% TFE, and aqueous HFIP mixtures acs.orgnih.gov. This mechanism involves the heterolytic cleavage of the carbon-chlorine bond to form an acylium ion intermediate, which is then captured by the solvent. This pathway is characterized by a strong component of nucleophilic solvation of the developing cation acs.orgresearchgate.netresearchgate.net. The entropy of activation values for the solvolysis of ethyl chloroformate, which range from -20.4 to -31.8 cal/mol·K, are consistent with the proposed bimolecular nature of the rate-determining step in the addition-elimination pathway mdpi.com.

Gas-Phase Elimination Kinetics and Thermolysis Mechanisms

The thermal decomposition of ethyl chloroformate in the gas phase proceeds via unimolecular elimination to produce ethylene (B1197577), hydrogen chloride, and carbon dioxide usfq.edu.ectandfonline.comresearchgate.net. The kinetics and mechanism of this decomposition have been the subject of theoretical and experimental studies to distinguish between possible reaction pathways usfq.edu.ecresearchgate.netresearchgate.net.

Comparative Analysis of Concerted and Stepwise Decomposition Processes

Two primary mechanisms have been proposed for the gas-phase elimination of ethyl chloroformate: a concerted process and a stepwise process usfq.edu.ectandfonline.comresearchgate.net.

Concerted Mechanism: This pathway involves a single transition state where the Cβ-H and C-O bonds break simultaneously with the formation of the C=C, H-Cl, and CO₂ molecules through a six-membered cyclic transition state.

Stepwise Mechanism: This process involves the initial formation of an unstable chloroformic acid intermediate (ClCOOH) through a six-membered cyclic transition state. This intermediate then rapidly decomposes into HCl and CO₂ usfq.edu.ectandfonline.comresearchgate.net.

Theoretical calculations, using both CBS-QB3 level of theory and density functional theory (DFT), have shown that the stepwise mechanism is energetically favored over the one-step concerted elimination for ethyl chloroformate usfq.edu.ectandfonline.com. Although both mechanisms can proceed through a six-membered cyclic transition state, making experimental differentiation difficult, the theoretical evidence points towards the formation of the chloroformic acid intermediate as the more plausible reaction pathway usfq.edu.ecresearchgate.net.

Determination of Transition State Structures and Energetics

The elimination of ethylene from ethyl chloroformate has been found to be a homogeneous and molecular reaction researchgate.netscispace.com. Experimental kinetic studies have determined the Arrhenius parameters for this process.

Arrhenius Parameters for the Thermal Decomposition of Ethyl Chloroformate

| Parameter | Value | Temperature Range (°C) | Reference |

|---|---|---|---|

| Arrhenius Equation | kₑ = 10¹²·⁶⁴ exp(-183600 / 8.314T) s⁻¹ | 286-353 | researchgate.netscispace.com |

Theoretical calculations have been crucial in elucidating the structures and energetics of the transition states for both the concerted and stepwise pathways. For the favored stepwise mechanism, the transition state involves a six-membered ring where the Cβ-hydrogen is transferred to the carbonyl oxygen, leading to the formation of ethylene and chloroformic acid. Subsequent decomposition of chloroformic acid to HCl and CO₂ is a rapid, low-energy process usfq.edu.ec. Reasonable agreement has been found between the theoretically calculated and experimental kinetic values at the CAM-B3LYP/6-311++G(d,p) level of theory usfq.edu.ectandfonline.com.

Strategic Applications of Ethyl Chloroformate in Advanced Organic Synthesis

Employment as an Ethoxycarbonyl Protecting Group Reagent

Ethyl chlorocarbamate is widely employed for the introduction of the ethoxycarbonyl (EtOCO-) or ethyl carbamate (B1207046) group, a crucial protecting group for amines and phenols. wikipedia.orgorganic-chemistry.orgnih.gov The primary function of this protection is to decrease the reactivity of the functional group, rendering it inert to specific reaction conditions applied to other parts of the molecule. organic-chemistry.org For instance, the conversion of a nucleophilic amine to an ethyl carbamate derivative effectively removes its nucleophilicity, thereby allowing other functional groups within the molecule to undergo selective reactions with electrophiles. organic-chemistry.orgmasterorganicchemistry.com

This strategy is fundamental in multi-step syntheses of complex molecules where selective modification of different functional groups is required. masterorganicchemistry.com The ethyl carbamate group is valued for its stability across a range of reaction conditions and can be installed and removed under relatively mild conditions. masterorganicchemistry.commasterorganicchemistry.com

In a notable extension of its utility, the ethoxycarbonyl group can function simultaneously as both a protecting group for phenolic hydroxyls and an activating group for cyclization reactions, such as the Pictet-Spengler reaction. nih.gov This dual-use strategy significantly enhances synthetic efficiency by reducing the total number of steps required for the synthesis of complex targets like hydroxylated 1-benzyltetrahydroisoquinoline alkaloids. nih.gov In such syntheses, the ethoxycarbonyl groups protecting the phenols can be removed concurrently with the transformation of the carbamate group in the final steps of the synthetic sequence. nih.gov

Functional Group Interconversions and Derivatizations

This compound is a key reagent for facilitating a variety of functional group transformations, enabling the synthesis of diverse classes of organic compounds.

Efficient Conversion of Carboxylic Acids to Nitriles

This compound plays a critical role in the multi-step, one-pot conversion of carboxylic acids, particularly N-protected amino acids, into the corresponding nitriles. sharif.edu This transformation is typically achieved through the formation of an amide intermediate, which is subsequently dehydrated.

The process begins with the activation of the carboxylic acid using this compound in the presence of a base, such as N-methylmorpholine (NMM), in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures. sharif.edu This step forms a mixed anhydride (B1165640). Following this activation, a nitrogen source, such as ammonium (B1175870) bicarbonate, is added to the reaction mixture. The ammonium salt reacts with the mixed anhydride to form the primary amide. The reaction is stirred for several hours to ensure complete conversion. sharif.edu In the final step, a dehydrating agent, commonly phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534), is used to convert the primary amide into the target nitrile. sharif.edu This one-pot sequence, starting from the carboxylic acid, provides an efficient route to nitrile synthesis while avoiding the isolation of the intermediate amide. sharif.edu

One-Pot Preparation of Isothiocyanates

This compound is also utilized as a desulfurization agent in the one-pot synthesis of isothiocyanates from primary amines. scispace.com This method is a widely used alternative to procedures employing more toxic reagents. scispace.comresearchgate.net

The synthesis commences with the reaction of a primary amine with carbon disulfide in the presence of a base. This reaction forms a dithiocarbamate (B8719985) salt as an intermediate in situ. nih.govmdpi.com Without isolation, this dithiocarbamate salt is then treated with this compound. scispace.com this compound reacts with the dithiocarbamate, facilitating the elimination of carbonyl sulfide (B99878) (COS) and ethanol (B145695), and leading to the formation of the desired isothiocyanate product. This one-pot process is advantageous due to its operational simplicity and the avoidance of isolating the intermediate dithiocarbamate salt. nih.gov

Synthesis of Complex Organic Architectures

The reactivity of this compound makes it a valuable tool in the construction of more complex molecular frameworks, particularly nitrogen-containing heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound serves as a key building block in the synthesis of various heterocyclic structures, including urazoles and their derivatives.

A simple and efficient one-pot pathway for the preparation of 4-substituted 1,2,4-triazolidine-3,5-diones, also known as urazoles, heavily relies on this compound. organic-chemistry.orgthieme-connect.com This method begins with the reaction of a substituted aniline (B41778) derivative with this compound in the presence of a base like triethylamine to afford an ethyl carbamate intermediate. thieme-connect.com

This intermediate is not isolated but is reacted directly in the same vessel with ethyl carbazate. This step forms a semicarbazide (B1199961) derivative. thieme-connect.com The final step involves the base-catalyzed cyclization of the semicarbazide, which yields the 4-substituted urazole (B1197782) product. thieme-connect.com This one-pot procedure is notable for its efficiency, mild reaction conditions, and the ability to generate a variety of urazole derivatives in good yields without isolating the carbamate and semicarbazide intermediates. organic-chemistry.org The versatility of this method has been demonstrated through the synthesis of various 4-substituted phenyl urazoles with yields ranging from 28% to 92%. organic-chemistry.org

| Aniline Derivative (Substituent) | Product | Yield (%) |

|---|---|---|

| Phenyl | 4-Phenyl-1,2,4-triazolidine-3,5-dione | 92 |

| 4-Methylphenyl | 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione | 85 |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione | 89 |

| 4-Chlorophenyl | 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dione | 91 |

| 4-Bromophenyl | 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione | 82 |

| 4-Nitrophenyl | 4-(4-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 75 |

| 2-Nitrophenyl | 4-(2-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 88 |

| 2-Chlorophenyl | 4-(2-Chlorophenyl)-1,2,4-triazolidine-3,5-dione | 86 |

Construction of Peptidomimetics and Amino Acid Analogues

Ethyl chloroformate is a cornerstone reagent for the derivatization of amino acids, a critical step in the synthesis of amino acid analogues and the construction of peptidomimetics. The primary application is the introduction of the N-ethoxycarbonyl (Eoc) protecting group onto the amino functionality of an amino acid. This reaction, typically carried out in an aqueous or mixed aqueous-organic medium containing a base like pyridine (B92270), transforms the polar amino acid into a more volatile N-ethoxycarbonyl amino acid ethyl ester (ECEE) omanchem.com.

This derivatization serves several purposes:

Protection: The Eoc group protects the amine from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling.

Activation: The reaction of an amino acid with ethyl chloroformate can form a mixed carboxylic-carbonic acid anhydride intermediate. This activation facilitates subsequent reactions, such as esterification with an alcohol mostwiedzy.pl.

Analysis: The resulting ECEE derivatives are significantly more volatile than the parent amino acids, making them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) omanchem.comsigmaaldrich.com. This allows for the accurate quantification and characterization of amino acids in complex biological samples.

The ability to create these protected and activated amino acid analogues is fundamental to peptidomimetic chemistry. By modifying the amino acid side chains or the peptide backbone, researchers can design molecules that mimic the structure and function of natural peptides but with enhanced properties like increased stability or bioavailability. The use of ethyl chloroformate is a foundational technique in this field, enabling the precise chemical manipulation required to build these complex analogues wikipedia.org.

Polymer Precursor Chemistry and Polyurethane Modification

Ethyl chloroformate plays a significant role as a chemical intermediate in the polymer industry, particularly in the synthesis of precursors for specialty polymers and in the modification of existing ones mdpi.comresearchgate.net. Its reactivity allows for the introduction of ethoxycarbonyl groups, which can alter the properties of monomers or polymers.

In the realm of polymer precursor synthesis, ethyl chloroformate is used to create specialty resins. These resins are then incorporated into high-performance coatings that offer enhanced durability and resistance to environmental factors such as heat, moisture, and chemicals mdpi.comresearchgate.net. Such coatings are highly valued in demanding sectors like the automotive and electronics industries.

Furthermore, chloroformates, including ethyl chloroformate, are used in the preparation of polyurethanes google.com. While ethyl carbamate itself is not a component of polyurethanes, the reaction of ethyl chloroformate with amines to form carbamates is a fundamental transformation. This chemistry can be applied to bifunctional or polyfunctional molecules to build up the urethane (B1682113) linkages that characterize polyurethane polymers. Ethyl chloroformate can also be used to modify existing polymers to tailor their properties for specific applications, such as improving adhesion in bonding agents used in construction materials mdpi.comresearchgate.net.

Design and Synthesis of Bile Salt Analogues

A key application of ethyl chloroformate in medicinal chemistry is in the synthesis of novel bile salt analogues. These synthetic analogues are designed to have modified physiological properties for potential therapeutic applications.

A specific synthetic route utilizes ethyl chloroformate to activate the carboxylic acid group of naturally occurring bile acids, such as chenodeoxycholic acid and ursodeoxycholic acid mdpi.com. The process involves treating the bile acid with ethyl chloroformate in the presence of a base, typically triethylamine. This reaction forms a mixed anhydride at the C-24 carboxylic acid position. This activated intermediate is then readily reduced by a reducing agent like sodium borohydride (B1222165) to convert the carboxylic acid into a primary alcohol, yielding a 5β-cholane-3,7,24-triol mdpi.com. This transformation of the carboxylic acid to an alcohol is a critical step that would be difficult to achieve directly. The resulting triol serves as a versatile intermediate for the synthesis of various analogues, such as sulfonate-containing bile salts, which are prepared through subsequent tosylation, iodination, and sulfonation reactions mdpi.com.

Table 2: Synthesis of a Bile Salt Analogue Intermediate using Ethyl Chloroformate

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | Chenodeoxycholic Acid | Ethyl chloroformate, Triethylamine | Mixed anhydride intermediate |

| 2 | Mixed anhydride intermediate | Sodium borohydride | 5β-cholane-3α,7α,24-triol |

Synthesis of Substituted Benzyl (B1604629) Carbamates

Ethyl chloroformate is a primary reagent for the synthesis of substituted benzyl carbamates. The reaction involves the amino-dehalogenation of ethyl chloroformate with a benzylamine (B48309) derivative researchgate.net.

The synthesis is typically carried out by dissolving the substituted benzylamine in a solvent like acetone, in the presence of an anhydrous base such as potassium carbonate. Ethyl chloroformate is then added to this mixture, often at reduced temperatures (0°C to -10°C) to control the exothermic reaction researchgate.net. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ethyl chloroformate, displacing the chloride ion and forming the stable benzyl carbamate product. This method is efficient, provides good yields, and can be applied to a variety of substituted benzylamines researchgate.net.

Ethyl chloroformate can also be employed in the dealkylation of tertiary amines that contain a benzyl group. The reaction of a tertiary benzylamine with ethyl chloroformate leads to the cleavage of the benzyl-nitrogen bond and the formation of an ethyl carbamate and benzyl chloride. This provides a route to secondary amines from their benzylated tertiary amine precursors.

Analytical Chemistry Methodologies Employing Ethyl Chloroformate Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The coupling of ECF derivatization with GC-MS has proven to be a powerful tool for the analysis of a diverse array of metabolites in complex biological matrices. core.ac.ukcore.ac.uk This technique is valued for its high sensitivity, reliability, and the relative ease of metabolite identification. core.ac.ukresearchgate.net The derivatization process is a critical prerequisite for the successful GC-MS analysis of most endogenous metabolites, which are often non-volatile. core.ac.uk

Comprehensive Metabolomic Profiling and Biomarker Identification

ECF derivatization followed by GC-MS analysis is a well-established method for comprehensive metabolomic profiling and the identification of potential biomarkers in biological samples such as serum and urine. core.ac.uknih.gov This approach is effective for a broad spectrum of low molecular weight metabolites, including organic acids, amines, amino acids, and fatty acids. core.ac.ukscispace.com The methodology has been successfully applied to differentiate the metabolic profiles of individuals with certain health conditions, such as uremia, from healthy subjects. core.ac.uknih.gov In such studies, significant alterations in the levels of specific metabolites, including amino acids and fatty acids, have been identified, demonstrating the method's utility in biomarker discovery. core.ac.uk

The analytical performance of the ECF-GC-MS method has been extensively validated, showing excellent linearity, repeatability, and stability. core.ac.uknih.gov For instance, studies have reported correlation coefficients greater than 0.9900 for a range of standard compounds. core.ac.uknih.gov The method also demonstrates good recovery rates, typically ranging from 70% to 120%, with low relative standard deviations (RSDs). core.ac.uknih.gov The limits of detection (LOD) are generally in the low picogram range on-column, highlighting the high sensitivity of the technique. core.ac.uknih.gov

Table 1: Performance of ECF-GC-MS Method for Metabolite Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Correlation Coefficient (r²) | > 0.9900 | core.ac.uknih.gov |

| Repeatability (RSD) | < 10% | core.ac.uk |

| Within-48h Stability (RSD) | < 10% | core.ac.uk |

| Mean Recovery | 70% - 120% | core.ac.uknih.gov |

| Limit of Detection (LOD) | 125 - 300 pg on-column | core.ac.uknih.gov |

Furthermore, this methodology has been employed for the rapid screening of acidic biomarkers of occupational exposure to various industrial chemicals in human urine. nih.gov This comprehensive approach allows for the simultaneous analysis of multiple xenometabolites, providing a valuable tool for biomonitoring of combined and cumulative exposures. nih.gov

Derivatization Strategies for Amino Acids and Amines

ECF is a highly effective derivatizing reagent for the analysis of amino acids and amines by GC-MS. nih.govnih.gov The reaction proceeds readily in an aqueous medium, which is a significant advantage over derivatization methods that require anhydrous conditions. core.ac.uk This one-step derivatization process is convenient and can be extended to various alkyl chloroformates to prepare different ester derivatives. nih.gov

The derivatization of amino acids with ECF involves the formation of N-ethoxycarbonyl derivatives. nih.gov This reaction has been shown to be highly efficient, with reaction efficiencies ranging from 82% to 99.9% for standard amino acids. nih.gov The resulting derivatives are stable and exhibit good chromatographic properties, allowing for their sensitive detection by GC-MS. nih.gov

ECF derivatization coupled with GC-MS has been successfully applied to the characterization of N-methylated amino acids. nih.gov Methylation is a crucial metabolic process, and methylated compounds can serve as important biomarkers. nih.gov A study focused on the synthesis and GC-MS analysis of all N-methyl and N,N-dimethyl amino acids after ECF derivatization. nih.gov The electron ionization (EI) mass spectra of the N-ethoxycarbonyl ethyl ester derivatives of these compounds showed characteristic fragmentation patterns, allowing for their unambiguous identification, including the differentiation of isomeric and isobaric compounds. nih.gov The molecular weights of the derivatives were confirmed using chemical ionization (CI) mass spectrometry. nih.gov This method has been applied to the identification of amino acids in human plasma samples. nih.gov

An analytical procedure utilizing ECF as a derivatizing reagent has been developed for the gas chromatographic determination of norephedrine, ephedrine, and pseudoephedrine. asianpubs.org These compounds are central nervous system stimulants and their analysis is important in pharmaceutical preparations and doping control. asianpubs.orgdshs-koeln.de The derivatization with ECF produces single, distinct peaks for each compound in the gas chromatogram. asianpubs.org

The method has been validated for linearity over a concentration range of 47.5 to 500 µg/mL, with detection limits of 10 to 12.5 µg/mL. asianpubs.org The method has been successfully applied to the determination of these compounds in pharmaceutical preparations, with relative standard deviations (RSD) for the analysis being less than 0.8%. asianpubs.org The recovery of norephedrine from pharmaceutical tablets was found to be in the range of 96.6% to 98.5%. asianpubs.org

Table 2: Linearity and Detection Limits for the GC Analysis of Ephedrine Alkaloids after ECF Derivatization

| Compound | Linear Calibration Range (µg/mL) | Detection Limit (µg/mL) | Reference |

|---|---|---|---|

| Norephedrine | 47.5 - 475 | 11.2 | asianpubs.org |

| Ephedrine | 50 - 500 | 12.5 | asianpubs.org |

| Pseudoephedrine | 50 - 500 | 10 | asianpubs.org |

Enantiomeric Analysis of Chiral Compounds and Investigation of Stereochemical Conversion

Chloroformate derivatization, including the use of reagents like heptafluorobutyl chloroformate, is employed in the enantiomeric analysis of chiral compounds by GC-MS. nih.gov Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities. gcms.cz Therefore, the ability to separate and quantify individual enantiomers is crucial in many fields, including pharmacology and metabolomics. nih.gov

A chiral GC-MS method has been developed for the separation of enantiomers of cyclic secondary amino acids. nih.gov This method involves derivatization with heptafluorobutyl chloroformate, followed by amidation with methylamine, and subsequent separation on a chiral capillary column. nih.gov This approach allows for the analysis of minor D-enantiomers in the presence of an excess of the L-enantiomer in complex biological matrices such as human biofluids. nih.gov

Quantitative Analysis of Free Aromatic Carboxylic Acids and Phenols

A GC-MS method utilizing ECF derivatization has been developed for the simultaneous quantitative analysis of free aromatic carboxylic acids and phenols in commercial fruit juices. mdpi.comuniroma1.it These compounds are widely distributed in plants and are of interest due to their potential health benefits. mdpi.com The ECF derivatization procedure is advantageous as it occurs rapidly at room temperature in an aqueous medium, simultaneously with the extraction step. researchgate.netmdpi.com

This analytical method has been validated and demonstrates excellent linearity over a wide concentration range (25–3000 ng/mL), with low limits of quantification (LOQ) in the range of 25–100 ng/mL and limits of detection (LOD) in the range of 12.5–50 ng/mL. mdpi.comuniroma1.it The method also shows good accuracy and precision. mdpi.comuniroma1.it This technique has been successfully applied to the analysis of various fruit juices, revealing significant differences in the concentrations of these phenolic compounds among different juice types. mdpi.com

Table 3: Validation Parameters for the GC-MS Analysis of Aromatic Carboxylic Acids and Phenols after ECF Derivatization

| Parameter | Value/Range | Reference |

|---|---|---|

| Linearity Range | 25 - 3000 ng/mL | mdpi.comuniroma1.it |

| Limit of Quantification (LOQ) | 25 - 100 ng/mL | mdpi.comuniroma1.it |

| Limit of Detection (LOD) | 12.5 - 50 ng/mL | mdpi.comuniroma1.it |

Considerations for Artifact Formation in Derivatization Protocols

Artifacts, which are extraneous peaks in a chromatogram, can originate from the derivatization process itself, leading to potential misinterpretation of results. Careful consideration of the reaction conditions and components is crucial to minimize their formation.

One significant source of artifacts is the solvent used in extraction procedures. Chloroform, a common solvent, is often stabilized with 0.5-2% ethanol (B145695). Over time, chloroform can degrade to produce phosgene (B1210022), which then reacts with the ethanol stabilizer to form ethyl chloroformate. This in-situ generated ECF can unintentionally derivatize target analytes, creating artifacts. For example, the ethyl chloroformate derivative of normeperidine has been detected as an artifact during its analysis when using stabilized chloroform researchgate.net.

Conversely, the inherent properties of the ECF derivatization reaction can limit artifact formation compared to other methods. Classic derivatization techniques often require incubation at high temperatures, which can lead to analyte degradation or isomerization. The ECF reaction, however, is typically rapid (often complete within minutes) and occurs at room temperature, significantly reducing the risk of thermally induced artifacts mdpi.com.

The composition of the reaction mixture, including co-solvents and catalysts, also plays a critical role. Ethanol is frequently added to promote the ethyl esterification of carboxylic acids mdpi.com. While this is the desired reaction for certain analytes, it can be an unwanted side reaction if other functional groups are the target. The concentration of reagents like pyridine (B92270), used as a catalyst, and the pH of the medium must be carefully optimized to drive the reaction to completion and prevent the formation of partially derivatized species, which are themselves artifacts mdpi.commdpi.com. In the analysis of resveratrol, for instance, the ethoxycarbonylation of hydroxyl groups was found to be quantitative, with no detectable peaks from partially derivatized molecules under optimized conditions mdpi.com.

Matrix components can also interfere and lead to artifact formation. In the analysis of fruit juices, citric acid, which possesses three carboxylic groups, can react with ECF and potentially interfere with the derivatization and analysis of other target compounds mdpi.com.

| Factor | Potential for Artifact Formation | Mitigation Strategy | Research Finding |

| Solvent Choice | Chloroform stabilized with ethanol can degrade to phosgene, which reacts with ethanol to form ECF, leading to unintentional derivatization researchgate.net. | Use fresh, high-purity solvents; avoid prolonged storage of chloroform. | The ethyl chloroformate derivative of normeperidine was identified as an artifact when using stabilized chloroform for extraction researchgate.net. |

| Reaction Temperature | High temperatures required by other methods can cause analyte degradation or isomerization. | ECF derivatization is performed at room temperature. | The rapid, room-temperature reaction limits the formation of artifacts during the analysis of resveratrol isomers mdpi.com. |

| Reaction Reagents | Incorrect stoichiometry or pH can lead to incomplete reactions and the formation of partially derivatized products. | Optimize concentrations of ECF, pyridine, and ethanol, and control the pH of the aqueous medium. | In the analysis of aromatic acids and phenols, optimizing bicarbonate, ECF, and ethanol/pyridine concentrations was crucial for achieving complete derivatization mdpi.com. |

| Co-solvents | Ethanol, often added to the reaction, promotes the ethyl esterification of carboxylic acids, which may be an unintended side reaction mdpi.com. | Carefully consider the necessity of ethanol based on the target analytes' functional groups. | The derivatization of gallic acid (containing a carboxyl group) is highly influenced by ethanol concentration, whereas resveratrol (lacking a carboxyl group) is not mdpi.com. |

Integration with Other Chromatographic and Spectroscopic Techniques

Ethyl chloroformate derivatization is rarely a standalone technique; its primary purpose is to prepare analytes for separation and detection by sophisticated instrumental methods. The compatibility of ECF derivatives with various analytical platforms has led to its integration across a range of chromatographic and spectroscopic techniques.

The most common application of ECF derivatization is in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) . This combination is powerful for the comprehensive analysis of metabolites in complex biological samples like serum and urine researchgate.netcore.ac.uk. ECF derivatization increases the volatility of polar compounds such as organic acids, amino acids, phenols, and fatty acids, allowing them to be separated on a GC column and subsequently identified and quantified by MS mdpi.commdpi.comresearchgate.net. The derivatization process facilitates better chromatographic resolution and enhances detection sensitivity researchgate.net.

ECF derivatization has also been successfully coupled with Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS) . This technique is used for compound-specific stable isotope analysis (CSIA), for example, in determining the carbon isotope ratios of fatty acids. The rapid and quantitative nature of the ECF reaction is advantageous for these precise isotopic measurements .

While primarily used for GC, chloroformate derivatization has been adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) . For instance, various n-alkyl chloroformates have been used for the derivatization of zwitterionic antiepileptic drugs, with the resulting derivatives analyzed by LC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) science.gov. This extends the utility of this derivatization strategy to analytes that may not be suitable for GC even after derivatization.

Furthermore, specialized reagents related to ECF are used for specific electromigration techniques. For example, (+)-1-(9-fluorenyl)-ethyl chloroformate is employed as a chiral derivatizing agent for the analysis of amino acid enantiomers by Micellar Electrokinetic Chromatography (MEKC) coupled with UV-induced fluorescence detection science.gov.

| Analytical Technique | Analytes Derivatized with ECF | Purpose of Integration |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Amino acids, organic acids, phenols, fatty acids, and other polar metabolites in biological fluids mdpi.commdpi.comresearchgate.netcore.ac.uk. | To increase analyte volatility and thermal stability for GC separation and to achieve sensitive detection and structural identification via MS researchgate.net. |

| Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS) | Fatty acids . | To enable compound-specific stable isotope analysis by preparing volatile derivatives suitable for GC separation prior to isotopic ratio measurement . |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Zwitterionic antiepileptic drugs (using various alkyl chloroformates) science.gov. | To modify analytes for improved retention, separation, and ionization characteristics in LC-MS analysis science.gov. |

| Micellar Electrokinetic Chromatography (MEKC) | Amino acids (using (+)-1-(9-fluorenyl)-ethyl chloroformate) science.gov. | To form diastereomers from enantiomers, allowing for their chiral separation, coupled with sensitive fluorescence detection science.gov. |

Advanced Spectroscopic and Computational Characterization of Ethyl Chloroformate and Its Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For ethyl chloroformate, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its molecular structure.

The ¹H NMR spectrum of ethyl chloroformate is characterized by two distinct signals corresponding to the ethyl group. The methylene protons (-CH₂-) adjacent to the oxygen atom appear as a quartet, while the terminal methyl protons (-CH₃) present as a triplet. This splitting pattern, a result of spin-spin coupling, is a definitive indicator of the ethyl fragment's connectivity.

Similarly, the ¹³C NMR spectrum displays signals for the carbonyl carbon, the methylene carbon, and the methyl carbon at distinct chemical shifts, further corroborating the structure. These spectroscopic data are fundamental for confirming the identity and purity of ethyl chloroformate in reaction mixtures.

Table 1: Typical ¹H and ¹³C NMR Spectral Data for Ethyl Chloroformate

| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | -O-CH₂-CH₃ | ~4.3 | Quartet (q) |

| ¹H | -O-CH₂-CH₃ | ~1.4 | Triplet (t) |

| ¹³C | C=O | ~150 | Singlet |

| ¹³C | -O-CH₂- | ~70 | Singlet |

| ¹³C | -CH₃ | ~14 | Singlet |

Beyond simple structural confirmation, NMR is invaluable for mechanistic studies. By monitoring the changes in NMR spectra over time, chemists can track the consumption of reactants and the formation of products and intermediates. For reactions involving ethyl chloroformate, such as the formation of carbamates or mixed anhydrides, NMR can reveal the kinetics of the reaction and help elucidate the reaction mechanism by identifying transient species.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational transitions of molecules, providing a characteristic "fingerprint" based on the functional groups present. docbrown.info The IR spectrum of ethyl chloroformate is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group in an acid chloride environment. This peak is typically observed at a high wavenumber due to the electron-withdrawing effect of both the chlorine and oxygen atoms attached to the carbonyl carbon.

Other significant absorption bands include those corresponding to the C-O single bond stretching vibrations and the C-H stretching and bending vibrations of the ethyl group. The presence and position of these bands are crucial for confirming the molecule's functional group composition. In reaction monitoring, the disappearance of the characteristic C=O stretch of ethyl chloroformate and the appearance of new bands, such as the N-H and C=O stretches of a carbamate (B1207046), can be used to follow the progress of a reaction.

Table 2: Characteristic Infrared Absorption Bands for Ethyl Chloroformate

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2900-3000 | Medium |

| C=O Stretch | Acid Halide | ~1775 | Strong, Sharp |

| C-O Stretch | Ester | 1100-1300 | Strong |

| C-Cl Stretch | Acyl Chloride | ~700 | Medium |

Mass Spectrometry (MS) Fragmentation Studies of Ethyl Chloroformate Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. While ethyl chloroformate itself can be analyzed, it is more commonly studied in the context of its derivatives, particularly when used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). science.gov Ethyl chloroformate reacts with a wide range of compounds, including amino acids and phenols, to form stable ethyl carbamate or ethyl carbonate derivatives that are more volatile and amenable to GC analysis. researchgate.netnih.gov

The fragmentation patterns of these derivatives under electron ionization (EI) provide crucial structural information. A common fragmentation pathway for N-substituted ethyl carbamates involves the loss of the ethoxy group or cleavage of the C-O bond. acs.org For instance, the fragmentation of anionic carbamates derived from CO₂ capture amines shows diagnostic losses, including the decarboxylation product (-CO₂, 44 mass units) and the formation of NCO⁻ (m/z 42) and CN⁻ (m/z 26) fragments. nih.gov Studying these fragmentation patterns helps in the identification and quantification of the original analytes in complex mixtures.

Table 3: Common Mass Spectral Fragments for Ethyl Carbamate Derivatives

| Fragment Ion | Description | Typical m/z |

|---|---|---|

| [M - CO₂]⁺ | Loss of carbon dioxide | M - 44 |

| [NCO]⁻ | Isocyanate ion | 42 |

| [CN]⁻ | Cynide ion | 26 |

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations, particularly Density Functional Theory (DFT), have become indispensable for investigating reaction mechanisms, predicting molecular properties, and calculating energetics. sumitomo-chem.co.jpresearchgate.net For reactions involving ethyl chloroformate, DFT can be used to model the potential energy surface of a reaction, identifying transition states, intermediates, and products.

Studies on the gas-phase elimination kinetics of alkyl chloroformates have utilized DFT methods like CAM-B3LYP to map out the energy profiles of different reaction mechanisms. researchgate.net These calculations help to determine the activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of various pathways. For example, in the acid-catalyzed esterification to form ethyl acetate, DFT calculations have shown that the key rate-determining step is the protonation of the acid followed by the nucleophilic addition of the alcohol. nih.gov Similar computational approaches can be applied to the reactions of ethyl chloroformate to understand its reactivity and selectivity.

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. It assumes a quasi-equilibrium between the reactants and an activated complex (the transition state). The rate of the reaction is then determined by the rate at which this complex proceeds to form products.

The Eyring equation, derived from TST, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). By computationally determining the structures and energies of the reactants and the transition state using methods like DFT, it is possible to calculate ΔG‡ and thus predict the reaction rate coefficient. This approach has been applied to study the solvolysis reactions of chloroformates, where computational results can be compared with experimental kinetic data to validate the proposed mechanism and understand the factors influencing the reaction rate.

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical properties and reactivity. lumenlearning.comsfu.caresearchgate.net Ethyl chloroformate, due to rotation around its single bonds, can exist in different conformations. The most significant rotational barrier is around the C(O)-O bond, leading to syn and anti conformers (where the C=O and C-Cl bonds are on the same or opposite sides of the C-O bond, respectively). Further rotation around the O-CH₂ bond of the ethyl group leads to gauche and anti arrangements. nih.gov

Computational methods are used to determine the relative energies of these different conformers and predict the most stable molecular geometry. nih.gov For related molecules like ethyl chlorothioformate, studies have shown that the crystalline solid consists exclusively of the syn-gauche conformation. These computational predictions, often corroborated by experimental data from techniques like microwave spectroscopy or gas electron diffraction, are crucial for a complete understanding of the molecule's structural landscape and its influence on reactivity.

Emerging Trends and Future Research Perspectives on Ethyl Chloroformate Chemistry

Advancements in Sustainable and Green Synthesis Methodologies for Ethyl Chloroformate Applications

The principles of green chemistry are increasingly influencing the synthesis and application of ethyl chloroformate, aiming to reduce environmental impact and enhance safety. A significant trend is the development of more sustainable production methods. For instance, innovations in the manufacturing process include reacting ethanol (B145695) steam with phosgene (B1210022), which allows the reaction to proceed efficiently closer to the theoretical molar ratio. google.com This gas-phase reaction increases the contact area between reactants, leading to a more complete reaction, which in turn reduces the need for excess toxic phosgene and minimizes side reactions, thereby improving the final product's purity. google.com

In the context of its applications, ethyl chloroformate is being utilized in analytical methods that are themselves becoming greener. It serves as a derivatizing agent in techniques such as ultrasonic-assisted derivatization for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net This approach is considered a green and economical method for sample preparation, for example, in the analysis of l-methionine (B1676389) in human plasma. researchgate.net The growing demand for environmentally friendly practices is a key driver for companies to invest in innovative processes that lessen environmental impact and boost production efficiency. giiresearch.com

Key Developments in Green Synthesis and Application

| Area of Advancement | Description | Key Benefits |

|---|---|---|

| Synthesis Process | Use of ethanol steam instead of liquid ethanol in reaction with phosgene. google.com | Reduced use of excess phosgene, fewer side reactions, improved product purity. google.com |

| Analytical Chemistry | Application as a derivatizing agent in green analytical methods like ultrasonic-assisted derivatization. researchgate.net | Environmentally friendly, economical, and efficient sample preparation. researchgate.net |

| Market Drivers | Increasing consumer and regulatory pressure for sustainable practices. giiresearch.com | Encourages investment in greener production methods and innovation. giiresearch.com |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Ethyl Chloroformate-Mediated Reactions

To improve the efficiency and selectivity of reactions involving ethyl chloroformate, research is actively exploring novel catalytic systems. A notable example is the use of palladium(0) catalysts in reaction sequences with allylic ethyl carbonates, which are synthesized from allylic alcohols and ethyl chloroformate. scispace.com This catalytic system facilitates a sequence of ionization, decarboxylation, and nitromethylation to produce nitroalkenes, demonstrating how catalysis can enable complex transformations that would otherwise be difficult to achieve. scispace.com

Exploration of Expanded Applications in Chemical Biology, Materials Science, and Pharmaceutical Innovation

Ethyl chloroformate's utility extends significantly beyond traditional organic synthesis, with expanding applications in several advanced scientific fields. databridgemarketresearch.com

Chemical Biology: In chemical biology and metabolomics, ethyl chloroformate is a key derivatization reagent for GC-MS analysis. researchgate.netcore.ac.uk It reacts rapidly with a wide range of polar metabolites, including amino acids, organic acids, and amines, in aqueous samples. researchgate.netcore.ac.uk This process enhances the volatility of these compounds, allowing for their separation and sensitive detection by GC-MS. researchgate.net This methodology has proven reliable for metabonomic profiling, helping to analyze the metabolic changes in living systems in response to stimuli, and can be used to investigate human diseases. researchgate.netcore.ac.uk

Materials Science: In the field of materials science, ethyl chloroformate is used to generate nanometer-scale templates through a technique called dip-pen nanolithography. fishersci.comsigmaaldrich.com This application allows for the precise deposition of materials at the nanoscale, which is fundamental for creating advanced materials with specifically tailored properties. fishersci.com Furthermore, it is employed in the synthesis of functional polymers. For instance, it is used to prepare ethyl N-(fluorenyl)carbamate, a precursor for creating squaramide-based ion pair receptors that can act as iniferters in polymerization processes. mdpi.com

Pharmaceutical Innovation: The pharmaceutical industry remains a primary user of ethyl chloroformate. giiresearch.com It is a crucial intermediate for synthesizing a wide array of pharmaceutical products, including carbamates, β-lactam antibiotics, and enzyme inhibitors. It is widely used to introduce the ethyl carbamate (B1207046) protecting group during the synthesis of complex molecules. wikipedia.orgrx-sol.com Specific applications include its use in the synthesis of nitrile oxides and as an intermediate for producing herbicides. sigmaaldrich.comgoogle.com For example, it is used in the acylation step for the synthesis of ethyl (2-(methylcarbamoyl)phenyl)carbamate, a compound investigated for its antimicrobial properties. mdpi.com The growing global pharmaceutical and agrochemical sectors continue to drive the demand for this versatile chemical. giiresearch.com

Selected Applications of Ethyl Chloroformate

| Field | Specific Application | Significance |

|---|---|---|

| Chemical Biology | Derivatization agent for GC-MS based metabolomics. researchgate.netcore.ac.uk | Enables analysis of a wide range of metabolites in biological samples. researchgate.net |

| Materials Science | Creation of nanoscale templates via dip-pen nanolithography. fishersci.comsigmaaldrich.com | Facilitates the development of advanced materials with tailored properties. fishersci.com |

| Materials Science | Synthesis of functional polymers. mdpi.com | Used to create specialized polymers with properties like ion-binding for separation technologies. mdpi.com |

| Pharmaceuticals | Intermediate in the synthesis of antibiotics and other drugs. giiresearch.com | A key building block for a diverse range of therapeutic agents. |

| Agrochemicals | Intermediate in the synthesis of herbicides. google.com | Contributes to the production of crop protection chemicals. |

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Predictive Capabilities

The synergy between computational chemistry and experimental studies is providing unprecedented insight into the reaction mechanisms of ethyl chloroformate. Theoretical calculations, such as those using density functional theory (DFT), are employed to investigate complex reaction pathways. researchgate.net

A prime example is the study of the gas-phase elimination kinetics of alkyl chloroformates, including ethyl chloroformate. researchgate.net These reactions can proceed through either a concerted process or a stepwise mechanism involving an unstable chloroformic acid intermediate. researchgate.net While distinguishing between these pathways experimentally is challenging, theoretical calculations have shown that the stepwise mechanism is energetically favored. researchgate.net Such computational studies help elucidate reaction mechanisms at a molecular level, which is difficult to achieve through experimental means alone.

Similarly, understanding the mechanisms of esterification mediated by alkyl chloroformates in aqueous media is being advanced through detailed investigation of reaction intermediates. acs.org By combining experimental data with computational modeling, researchers can build a comprehensive picture of the reaction landscape. This integrated approach not only deepens the fundamental understanding of reactivity and selectivity but also enhances predictive capabilities, allowing for the rational design of new reactions and the optimization of existing processes for greater efficiency and sustainability.

Q & A

Q. What are the established synthetic pathways for ethyl chlorocarbamate, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

this compound is typically synthesized via the reaction of chloroformate derivatives with amines or alcohols under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C to minimize side reactions), and stoichiometric ratios. Yield optimization often requires iterative testing with analytical validation (e.g., GC-MS or HPLC purity checks) . Post-synthesis purification methods, such as column chromatography or recrystallization, should be documented to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected peaks for the carbamate carbonyl (~155–160 ppm in ¹³C NMR) and ethyl/chlorine substituents. Infrared (IR) spectroscopy can validate the carbamate C=O stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation and fragmentation patterns. Cross-referencing with literature databases (e.g., SciFinder, Reaxys) ensures alignment with known data .

Q. How can researchers mitigate hazards during this compound synthesis, given its reactive intermediates?

Safety protocols must address chloroformate reactivity, including strict temperature control, use of anhydrous conditions, and fume hoods for volatile intermediates. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Emergency response plans should align with material safety data sheets (MSDS) for chlorinated compounds .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in this compound’s reaction kinetics or thermodynamic stability?

Contradictions in kinetic data (e.g., rate constants) may arise from solvent effects or impurities. Controlled replicate experiments under inert atmospheres (e.g., nitrogen) and high-purity reagents are essential. Isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC) can clarify thermodynamic properties. Statistical tools (e.g., ANOVA) help identify outliers and validate reproducibility .

Q. How should researchers design assays to evaluate this compound’s bioactivity while controlling for hydrolytic degradation?

Hydrolysis-prone carbamates require stability assays in buffer systems (e.g., PBS at varying pH). High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. In vitro bioactivity tests (e.g., enzyme inhibition) should include negative controls (degraded samples) and time-course analyses to distinguish intrinsic activity from artifacts .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets, and how can these guide experimental validation?

Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) simulates binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides empirical binding data. Discrepancies between computational and experimental results may indicate solvation effects or conformational flexibility .

Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?

Implementing Quality-by-Design (QbD) principles, such as defining critical process parameters (CPPs) and material attributes (CMAs), ensures consistency. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction progress in real time. Statistical process control (SPC) charts track variability and identify deviations early .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in pharmacological studies?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling or Monte Carlo simulations assess confidence intervals for small datasets. Outliers should be evaluated using Grubbs’ test or Q-test, with justification for exclusion documented .

Q. How should researchers validate synthetic byproducts or impurities in this compound batches?